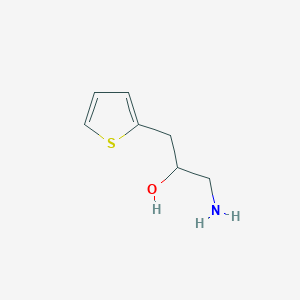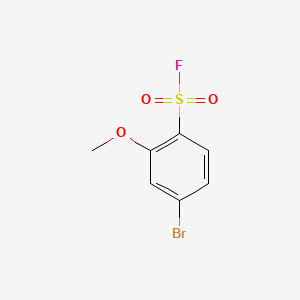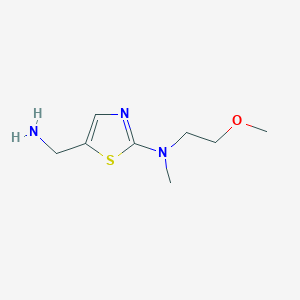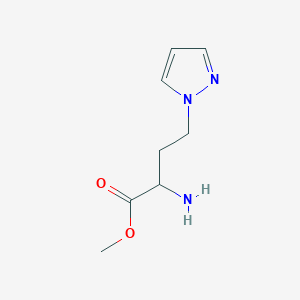
Methyl 2-amino-4-(1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(1H-pyrazol-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(1H-pyrazol-1-yl)butanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is used as a building block in organic synthesis. It is used to synthesize more complex heterocyclic compounds which are of interest in medicinal chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. It is also used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, leading to a conformational change that modulates its activity. The pathways involved include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-4-(1H-pyrazol-1-yl)acetate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)pentanoate
Comparison: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific structure which imparts distinct chemical and biological properties. Compared to its analogs, it has a different chain length which affects its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 2-amino-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)7(9)3-6-11-5-2-4-10-11/h2,4-5,7H,3,6,9H2,1H3 |
InChI-Schlüssel |
WDMFVKYLPBMCGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCN1C=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)


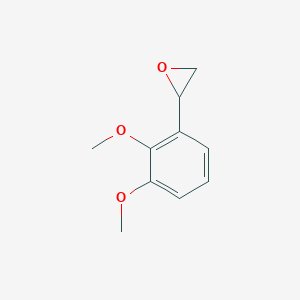
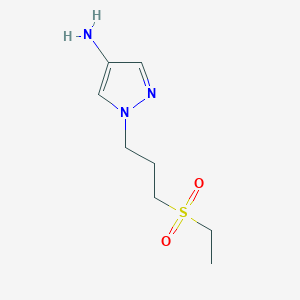
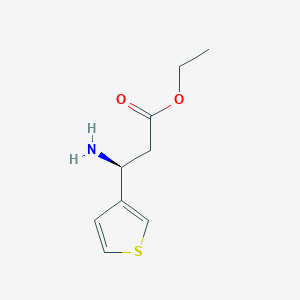
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
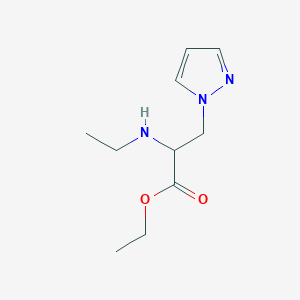
![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
